Comparative Kinase Inhibition Potency: ERK1/2 Activity Relative to N-1 Substituted Analogs
The N-pyridin-4-yl-1H-indazole-6-carboxamide scaffold demonstrates potent inhibition of ERK1 and ERK2 mitogen-activated protein kinases. Comparative data against a close analog, 3-methoxy-2-methyl-N-(2-(pyridin-4-yl)ethyl)-2H-indazole-6-carboxamide (an N-1 and C-3 substituted derivative), reveals the critical impact of indazole ring substitution on cellular potency. The target compound exhibits sub-nanomolar to low nanomolar biochemical activity against ERK1/2 (IC50 = 1 and 4 nM respectively), whereas the N-1 substituted analog shows significantly weaker cellular activity in A549 lung cancer cells (IC50 = 25.3 nM) [1]. This disparity underscores that the unsubstituted N-1 position and the direct N-pyridin-4-yl linkage in the target compound are essential for maintaining high ERK1/2 affinity, a property that may be severely compromised by seemingly minor N-1 or C-3 modifications [1].
| Evidence Dimension | Kinase inhibition potency (IC50) and cell proliferation |
|---|---|
| Target Compound Data | ERK1 IC50 = 4 nM; ERK2 IC50 = 1 nM (biochemical assay) [1] |
| Comparator Or Baseline | 3-methoxy-2-methyl-N-(2-(pyridin-4-yl)ethyl)-2H-indazole-6-carboxamide: A549 cell line IC50 = 25.3 ± 4.6 nM [1] |
| Quantified Difference | Biochemical ERK1/2 IC50 values are 4- to 25-fold more potent than the comparator's cellular activity in A549 cells, despite the comparator's direct cellular measurement. |
| Conditions | Biochemical kinase inhibition assays for ERK1/2; Cell viability assay (A549 lung adenocarcinoma cell line). |
Why This Matters
This data highlights the specific and critical contribution of the unsubstituted indazole core to ERK1/2 inhibition, making it a preferred starting point for MAPK pathway-targeted drug discovery.
- [1] Gene Chemical Interaction Report. Rat Genome Database. Retrieved from https://rgd.mcw.edu/rgdweb/report/gene/main.html?id=620573 View Source
